3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid
CAS No.: 461421-42-1
Cat. No.: VC18510509
Molecular Formula: C16H13ClN2O4S
Molecular Weight: 364.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 461421-42-1 |
|---|---|
| Molecular Formula | C16H13ClN2O4S |
| Molecular Weight | 364.8 g/mol |
| IUPAC Name | 3-[[2-(4-chlorophenoxy)acetyl]carbamothioylamino]benzoic acid |
| Standard InChI | InChI=1S/C16H13ClN2O4S/c17-11-4-6-13(7-5-11)23-9-14(20)19-16(24)18-12-3-1-2-10(8-12)15(21)22/h1-8H,9H2,(H,21,22)(H2,18,19,20,24) |
| Standard InChI Key | SXKLDJDILSNNCM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=S)NC(=O)COC2=CC=C(C=C2)Cl)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Functional Groups
The compound’s structure integrates three critical components:
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Benzoic acid backbone: Provides hydrogen-bonding capacity via the carboxylic acid group.
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Carbamothioylamino group (): Enhances nucleophilic reactivity and metal-binding potential.
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4-Chlorophenoxy acetyl moiety: Introduces lipophilicity and electron-withdrawing effects.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.8 g/mol |
| IUPAC Name | 3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid |
| SMILES | C1=CC(=CC=C1OCC(=O)NC(=S)NC2=CC(=CC=C2)C(=O)O)Cl |
| Solubility | Soluble in DMSO, acetone |
| Melting Point | Not fully characterized |
The presence of dual chloro substituents (on the phenoxy and benzoic acid groups) optimizes lipophilicity, which is critical for membrane permeability .
Synthesis and Preparation
Key Synthetic Routes
The synthesis typically involves a multi-step protocol:
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Acylation: 3-Aminobenzoic acid reacts with 2-(4-chlorophenoxy)acetic acid chloride to form an intermediate amide.
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Carbamothioylation: The amide intermediate is treated with thiophosgene () to introduce the thiourea group .
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Purification: Recrystallization from ethanol or chromatography yields the final product.
Example Reaction Scheme:
Industrial Production Challenges
Industrial-scale synthesis requires optimization of:
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Temperature control: To prevent decomposition of thiourea groups.
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Catalyst selection: Lewis acids (e.g., ) improve acylation efficiency.
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Yield: Reported lab-scale yields range from 45–60%, necessitating process refinement .
Chemical Reactivity and Applications
Reaction Pathways
The compound participates in diverse reactions:
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Oxidation | , | Sulfoxides, sulfones |
| Reduction | , | Amines, alcohols |
| Nucleophilic Substitution | Amines, thiols (basic conditions) | Thioether derivatives |
The thiourea moiety is particularly reactive, enabling coordination with transition metals like Cu(II) and Fe(III) .
Industrial and Research Applications
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Pharmaceutical Intermediate: Used in synthesizing TRPM4 and TMEM206 inhibitors .
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Agrochemical Development: Explored as a scaffold for insecticides due to its lipophilic profile.
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Material Science: Serves as a ligand in metal-organic frameworks (MOFs) .
Biological Activity and Mechanisms
TRPM4 Channel Inhibition
The compound (referred to as CBA in studies) selectively inhibits TRPM4, a calcium-activated ion channel, with an of 1.5 μM . Key findings:
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Neuroprotection: Reduces glutamate-induced neurodegeneration in cortical neurons by 70% at 10 μM .
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Specificity: No significant activity against TRPM5, TRPM7, or TRPV1 channels .
TMEM206 Modulation
Recent studies identify CBA as a pH-dependent inhibitor of TMEM206 (ASOR channel):
Structural Analogs and SAR Insights
Comparative Analysis of Derivatives
| Compound Name | Key Modifications | Bioactivity Change |
|---|---|---|
| 4-Chloro-3-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid | Chlorobenzoyl substitution | Enhanced insecticidal activity |
| 3-Methoxyphenyl analog | Methoxy group at phenyl ring | Reduced solubility |
| Methyl ester derivative | Esterification of carboxylic acid | Improved membrane penetration |
SAR Trends:
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Chloro substituents: Critical for target binding; removal reduces potency by >80%.
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Thiourea moiety: Cyclization (e.g., thiazolidinone) abolishes activity.
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